molecular formula C15H19FN2O2S B2661042 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 864976-52-3

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2661042
CAS No.: 864976-52-3
M. Wt: 310.39
InChI Key: LZGHYAAXZWTHAD-VKAVYKQESA-N
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Description

(Z)-N-(6-Fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound characterized by its Z-configuration imine group, a 6-fluoro substituent on the benzothiazole ring, and a 3-(2-methoxyethyl) side chain. The pivalamide (2,2-dimethylpropanamide) group at the N-position enhances metabolic stability by resisting enzymatic hydrolysis .

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S/c1-15(2,3)13(19)17-14-18(7-8-20-4)11-6-5-10(16)9-12(11)21-14/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGHYAAXZWTHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the reaction of 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazole-2-amine with pivaloyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time would be crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile .

Scientific Research Applications

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide has been investigated for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a fluorescent probe for imaging applications due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with the signaling pathways of infectious agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Core

Table 1: Key Structural Variations and Properties
Compound Name Substituents on Benzothiazole Configuration Key Functional Groups Notable Properties
Target Compound 6-Fluoro, 3-(2-methoxyethyl) Z Pivalamide Enhanced metabolic stability, moderate hydrophilicity
(Z)-N-(6-Ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide () 6-Ethoxy, 3-(methylthioethyl) Z Pivalamide Increased lipophilicity due to ethoxy and methylthio groups; reduced solubility compared to target compound
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide () 6-Trifluoromethyl N/A Acetamide Strong electron-withdrawing trifluoromethyl group; potential for enhanced receptor binding in hydrophobic pockets
I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide () Styryl-quinolinium hybrid E Iodide salt Extended conjugation improves photostability; charged structure limits membrane permeability

Key Observations :

  • Fluoro vs. Ethoxy/Trifluoromethyl : The 6-fluoro group in the target compound balances electron-withdrawing effects and steric bulk, unlike the bulkier ethoxy () or highly electronegative trifluoromethyl (). This impacts both solubility and target engagement .
  • Side Chain Variations : The 2-methoxyethyl group in the target compound provides moderate hydrophilicity compared to the methylthioethyl group in ’s analog, which increases lipophilicity but may reduce metabolic stability .

Stereochemical and Computational Insights

The Z-configuration in the target compound is critical for its imine group geometry, as demonstrated in DFT studies of structurally similar Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide (). These studies highlight that Z-configuration stabilizes intramolecular hydrogen bonding, influencing reactivity and binding conformations . In contrast, E-configurations (e.g., ’s I8) exhibit distinct electronic profiles due to altered conjugation pathways .

Biological Activity

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The presence of fluorine and methoxyethyl substituents enhances its lipophilicity and bioavailability, making it a candidate for further biological evaluation.

Structural Characteristics

The compound can be described by the following molecular formula:

Property Value
Molecular FormulaC₁₈H₁₈FN₃O₂S
Molecular Weight367.44 g/mol
Key Functional GroupsBenzo[d]thiazole, Amide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in critical signaling pathways. For instance, it could potentially interfere with the proliferation of cancer cells by modulating enzyme activity or disrupting pathways utilized by infectious agents.

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness in disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells.

Case Studies and Research Findings

  • Anticancer Activity : In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. This indicates a strong potential for development as a therapeutic agent against breast cancer.
  • Antimicrobial Efficacy : Research indicated that the compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were found to be lower than those of existing antibiotics, suggesting enhanced potency.

Computational Studies

Computer-aided drug design techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been utilized to predict the binding affinity of this compound with various biological targets. These studies reveal that the compound interacts favorably with key enzymes involved in tumor growth and microbial resistance mechanisms, providing insights into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide be optimized for yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., 60–80°C in DMF or THF) and use catalysts like triethylamine for condensation reactions. Monitor progress via HPLC to isolate intermediates and reduce byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .

Q. What analytical techniques are critical for confirming the Z-configuration and structural integrity of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary assays are recommended for screening biological activity?

  • Methodological Answer : Conduct antimicrobial testing via broth microdilution (MIC against S. aureus and E. coli). For anti-inflammatory activity, use ELISA to measure TNF-α and IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do the methoxyethyl and fluoro substituents influence target binding compared to non-fluorinated analogs?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities with targets like cyclooxygenase-2. Fluorination enhances electronegativity, improving hydrophobic interactions, while methoxyethyl increases solubility and metabolic stability .

Q. How can contradictory data on bioactivity across studies be resolved?

  • Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time). Validate inconsistencies via orthogonal methods: e.g., confirm apoptosis induction with flow cytometry (Annexin V/PI) if MTT assays show variable cytotoxicity .

Q. What strategies improve metabolic stability in in vitro models?

  • Methodological Answer : Use liver microsome assays (human or murine) to identify metabolic hotspots. Introduce deuterium at labile C-H bonds or modify the pivalamide group to resist hydrolysis, guided by LC-MS metabolite profiling .

Q. How does this compound compare structurally and functionally to other benzo[d]thiazole derivatives?

  • Comparative Analysis :

CompoundKey SubstituentsBioactivity (IC50_{50})
Target6-F, 2-methoxyethylAnti-inflammatory: TNF-α (12 µM)
Analog 16-Cl, methylAntimicrobial: MIC 8 µg/mL
Analog 26-OCH3_3, nitroCytotoxicity: HeLa (15 µM)

Fluorination improves membrane permeability over chloro analogs, while methoxyethyl reduces hepatotoxicity .

Q. What computational approaches predict off-target interactions?

  • Methodological Answer : Use pharmacophore modeling (Schrödinger Phase) and cheminformatics tools (SwissTargetPrediction) to assess promiscuity. Validate with kinase panel assays if ATP-binding motifs are predicted .

Methodological Notes

  • Synthetic Challenges : Competing side reactions (e.g., oxidation of thiazole rings) require inert atmospheres (N2_2/Ar) and low-temperature steps .
  • Data Reproducibility : Report solvent polarity (e.g., logP via HPLC) and storage conditions (-20°C under desiccation) to mitigate batch variability .

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